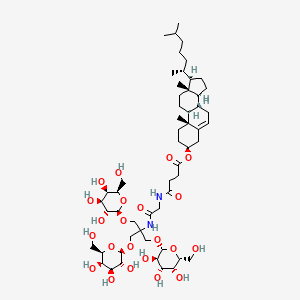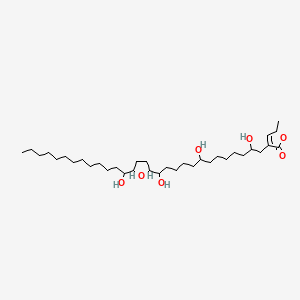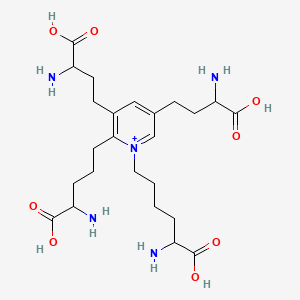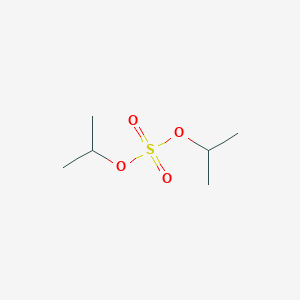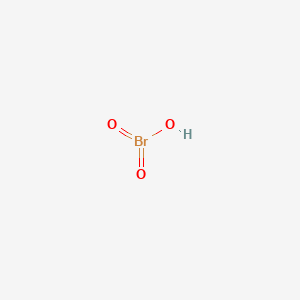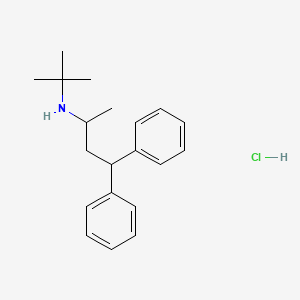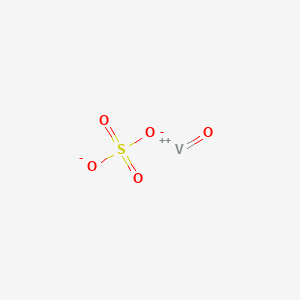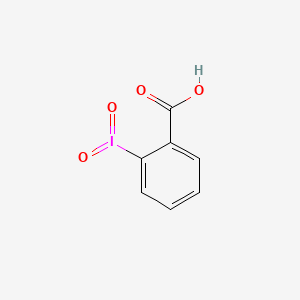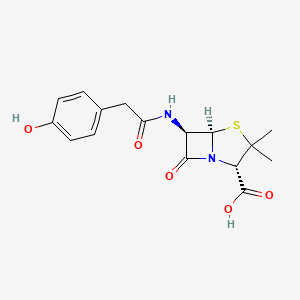
1-(3-Fluoropyridin-2-yl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 1-(3-Fluoropyridin-2-yl)piperazine often involves multiple steps, including cyclization, halogenation, and cross-coupling reactions. For instance, derivatives have been synthesized by cyclization of halogenated compounds followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide. Subsequent reactions with piperazine and boronic acids in the presence of palladium catalysts are common to introduce the piperazine moiety (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure Analysis
The molecular structure of 1-(3-Fluoropyridin-2-yl)piperazine derivatives can be characterized by spectroscopic methods such as LC-MS, NMR, IR, and mass spectra, along with elemental analysis. These techniques provide information about the molecular framework, functional groups, and the spatial arrangement of atoms within the molecule (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
1-(3-Fluoropyridin-2-yl)piperazine and its derivatives participate in various chemical reactions, including nucleophilic substitutions, halogenations, and coupling reactions. These reactions are essential for modifying the structure and introducing new functional groups, which can significantly alter the chemical properties of the compound (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).
Physical Properties Analysis
The physical properties of 1-(3-Fluoropyridin-2-yl)piperazine derivatives, such as solubility, melting point, and crystal structure, can be influenced by the nature of substituents on the piperazine and fluoropyridine rings. These properties are crucial for determining the compound's suitability for various applications, including its behavior in biological systems and its stability under different conditions (Awasthi, Sharma, Yadav, & Pandey, 2014).
Chemical Properties Analysis
The chemical properties of 1-(3-Fluoropyridin-2-yl)piperazine derivatives, such as reactivity, acidity/basicity, and stability, are pivotal for their applications in chemical synthesis and potential pharmaceutical uses. These properties are determined by the electronic and steric effects of the substituents on the piperazine and fluoropyridine rings, influencing the compound's interaction with other molecules and reagents (Mermer, Faiz, Demirbaş, Demirbas, Alagumuthu, & Arumugam, 2019).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A novel series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives was synthesized. These compounds, including variants related to 1-(3-Fluoropyridin-2-yl)piperazine, demonstrated potential antimicrobial activity against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).
Radioligand Development for Neuroimaging
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, including compounds similar to 1-(3-Fluoropyridin-2-yl)piperazine, have been developed as PET radioligands. They showed promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Antimycobacterial and Cytotoxic Evaluation
Some 1-aryl-6-fluoroquinolone derivatives, structurally related to 1-(3-Fluoropyridin-2-yl)piperazine, were synthesized and evaluated for their antimycobacterial and cytotoxic activities. These compounds showed significant potential as antimicrobial agents (Sheu et al., 2003).
Synthesis of Fluoroquinolone Derivatives
Research has been conducted on the synthesis of fluoroquinolone derivatives, with 4-(carbopiperazin-1-yl)piperazinyl moieties, showing promising growth inhibition of certain bacterial pathogens. This research highlights the potential of similar structures, including those like 1-(3-Fluoropyridin-2-yl)piperazine, in antimicrobial applications (Chen et al., 2013).
Synthesis and Characterization of Piperazine Derivatives
The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate were conducted, leading to insights into its molecular structure and potential biological activity. These studies contribute to understanding compounds structurally related to 1-(3-Fluoropyridin-2-yl)piperazine (Sanjeevarayappa et al., 2015).
Safety And Hazards
Direcciones Futuras
Fluorinated cinnamylpiperazines, which include 1-(3-Fluoropyridin-2-yl)piperazine, have been synthesized and evaluated as potential monoamine oxidase B (MAO-B) ligands . Although they do not possess sufficient MAO-B binding affinity to be eligible as positron emission tomography (PET) agents, the insights gained from these studies will certainly pave the way for further development of MAO-B ligands .
Propiedades
IUPAC Name |
1-(3-fluoropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYRNHPSWLCJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70234552 | |
| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-2-yl)piperazine | |
CAS RN |
85386-84-1 | |
| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085386841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Fluoro-2-pyridinyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70234552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluoropyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

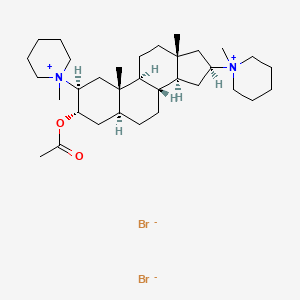
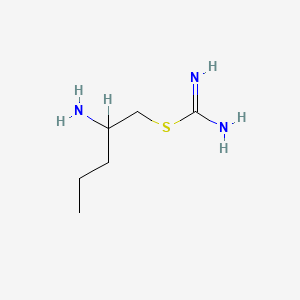
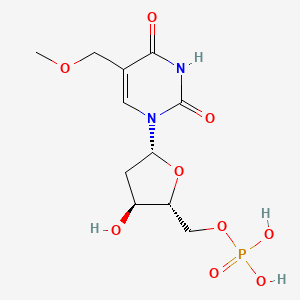
![ethyl 2-[(1S)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate](/img/structure/B1214904.png)
